molecular formula C9H6N4O B2686055 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one CAS No. 73549-68-5

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one

Katalognummer: B2686055
CAS-Nummer: 73549-68-5
Molekulargewicht: 186.174
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one (CAS 73549-68-5) is a high-value tricyclic heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. This fused ring system is characterized by its essentially planar structure, a feature critical for its potential to interact with biological targets such as enzymes and DNA . Researchers value this compound for developing novel pharmacologically active agents. Scientific studies on related 1,2,4-triazolo[1,5-a]quinazoline derivatives have demonstrated a wide spectrum of interesting biological activities, positioning this chemical class as a promising area for drug discovery . For instance, such derivatives have been investigated for their effects on heart rate and blood pressure, with some compounds showing potential as antihypertensive agents by acting on adrenoceptors . Other research avenues include their role as DNA intercalators and topoisomerase II (Topo II) inhibitors, a known mechanism for anticancer therapies . The compound's structure is amenable to further chemical functionalization at various positions, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. Its molecular weight is 186.17 g/mol, and it has a melting point of 243-245 °C . Handle with care. This product is labeled with the warning code H302, indicating it is harmful if swallowed . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-8-6-3-1-2-4-7(6)13-9(12-8)10-5-11-13/h1-5H,(H,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUGOCQNDOJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73549-68-5
Record name 4H,5H-[1,2,4]triazolo[1,5-a]quinazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications as an anticancer, antiviral, and antibacterial agent.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent-Derived Derivatives

Compound Substituents Melting Point (°C) Key Activity/Property Reference
4-Allyl-2-methylsulfonyl Allyl (C4), methylsulfonyl 152–154 Antimicrobial, Cytotoxic
4-(p-Nitrobenzyl)-2-MeSO₂ p-Nitrobenzyl (C4) 199–201 Antiviral
5-Chloro-2-phenoxy Chlorine (C5), phenoxy 167–169 Adenosine receptor antagonism
7,8-Dimethoxy-2-phenethyloxy Methoxy (C7,8), phenethyloxy 187–189 H1-antihistaminic activity

Key Observations :

  • Position 2: Methylsulfonyl or phenoxy groups enhance antimicrobial and receptor antagonism .
  • Position 4 : Bulky substituents (e.g., p-nitrobenzyl) improve antiviral activity but reduce solubility .
  • Position 5: Chlorination or alkoxy groups modulate adenosine receptor binding .

Isomeric Variants: [1,2,4]Triazolo[4,3-a]quinazolin-5-ones

These isomers differ in triazole-quinazoline fusion patterns, leading to distinct pharmacological profiles:

  • 1-Substituted-4-phenyl derivatives exhibit potent H1-antihistaminic activity (IC₅₀: 0.8–1.2 µM) due to enhanced lipid solubility and receptor affinity .
  • 4-Benzyl derivatives show reduced sedation compared to classical antihistamines, making them promising drug candidates .

Pyrazoloquinazolinones vs. Triazoloquinazolinones

Feature Pyrazolo[1,5-a]quinazolin-5(4H)-one Triazolo[1,5-a]quinazolin-5(4H)-one
Heteroatom Pyrazole (2 N) Triazole (3 N)
Synthesis Requires pyrazol-5-amine precursors Uses triazol-5-amine intermediates
Bioactivity Topoisomerase I inhibition Broad-spectrum (antimicrobial, antihistaminic)
Thermal Stability Decomposes above 250°C Stable up to 300°C

Notable Differences:

  • Pyrazoloquinazolinones are more selective for enzyme targets (e.g., topoisomerases) , whereas triazoloquinazolinones exhibit broader bioactivity due to nitrogen-rich frameworks .

Triazolopyrimidines: A Related Heterocyclic Class

Triazolo[1,5-a]pyrimidin-5(4H)-ones share structural similarities but lack the fused benzene ring of quinazoline.

  • Anti-inflammatory Activity : 7-(4-Methoxyphenyl) derivatives inhibit carrageenan-induced edema by 70.71% (vs. 65% for indomethacin) .
  • Herbicidal Activity : Sulfonamide derivatives inhibit acetolactate synthase (ALS), a key herbicide target, with IC₅₀ values < 10 µM .

Biologische Aktivität

4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one is a heterocyclic compound known for its unique structural properties and potential therapeutic applications. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antihypertensive, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites. In receptor-mediated pathways, it can act as either an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds derived from this scaffold exhibited IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of specific substituents significantly influenced their biological activity.
CompoundIC₅₀ (μM)Cell Line
162.44HCT-116
176.29HepG2

These findings suggest that modifications to the triazoloquinazoline structure can enhance cytotoxicity through increased binding affinity to DNA.

Antihypertensive Activity

A series of 1,2,4-triazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their antihypertensive effects using the tail cuff method on rats and mice. Some derivatives demonstrated significant reductions in heart rate and blood pressure . Notably:

  • Lead Compounds : Certain derivatives abolished tachycardia associated with parent compounds and showed potential as adrenoblockers or cardiac stimulants.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Study on Anticancer Properties

In a study focused on the anticancer potential of triazoloquinazolines, researchers synthesized several derivatives and tested their efficacy against cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Evaluation of Antihypertensive Effects

Another study evaluated the antihypertensive effects of synthesized triazoloquinazolines in vivo. The results showed that specific derivatives significantly lowered blood pressure in hypertensive animal models without causing adverse cardiac effects .

Q & A

Q. What are the most reliable synthetic routes for 4H,5H-[1,2,4]triazolo[1,5-A]quinazolin-5-one, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed cascade reactions in water using methyl 2-bromobenzoate and hydrazine derivatives. A validated protocol involves:

  • Reagents : Cs₂CO₃ (2 mmol), CuI (0.2 mmol), methyl 2-bromobenzoate (1 mmol), and 1H-pyrazol-5-amine (1.2 mmol) in H₂O (5 mL) at 100°C under N₂ .
  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography (petroleum ether/ethyl acetate, 3:1).
    Optimization : Adjusting the base (e.g., K₂CO₃ vs. Cs₂CO₃) and catalyst loading (0.1–0.3 mmol CuI) can improve yields. Water-mediated reactions reduce side products compared to organic solvents .

Q. How can structural confirmation of the triazoloquinazolinone core be achieved?

  • X-ray crystallography : The planar triazoloquinazoline fused-ring system is confirmed via single-crystal analysis. For example, 2-phenoxy derivatives form dimers via N–H···O hydrogen bonds (bond distance: ~2.8 Å) .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with NH protons at δ ~12 ppm (broad singlet).
    • LC-MS : Molecular ion peaks align with calculated m/z values (e.g., C₁₅H₁₀N₄O₂: [M+H]⁺ = 279.08) .

Q. What are common derivatives of this scaffold, and how are they functionalized?

  • N-Alkylation : Tetrazolo[1,5-c]quinazolin-5(6H)-one undergoes alkylation with chloro derivatives (e.g., Cl–R, Cl–R1) in DMF using NaH .

  • Substitution : Phenoxy or methylsulfanyl groups are introduced via diphenyl N-cyano-dithioimidocarbonate or dimethyl analogs .

  • Derivative Data :

    DerivativeYield (%)Melting Point (°C)¹H NMR Key Peaks
    5-Cyclopentyl-2-(4-fluorophenyl)39.5196–198δ 7.6 (d, J=8 Hz), 2.9 (m, cyclopentyl)
    2-Phenoxy65215–217δ 7.4–7.6 (m, aromatic), 12.1 (s, NH)

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for triazoloquinazolinone derivatives?

  • Case Study : For 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl) derivatives, DFT calculations at the B3LYP/6-31G(d) level reconcile vibrational spectra (IR/Raman) with crystallographic data. Discrepancies in bond angles (e.g., C–N–C ~120° vs. 118° experimentally) arise from crystal packing effects .
  • Application : Use Gaussian or ORCA software to model electronic properties (HOMO-LUMO gaps) and predict reactivity toward electrophiles .

Q. What strategies address low yields in N-alkylation reactions of triazoloquinazolinones?

  • Catalytic Screening : Replace NaH with KOtBu or Cs₂CO₃ to reduce side reactions. For example, using KOtBu in DMF increases yields from ~40% to 65% for 5-cyclopentyl derivatives .
  • Solvent Effects : Switch from DMF to DMA (dimethylacetamide) for better solubility of bulky alkyl halides .

Q. How can reaction mechanisms explain unexpected byproducts (e.g., triazoloquinazolinones instead of pyrazoles)?

  • Mechanistic Insight : 2-Hydrazinoquinazolin-4(3H)-ones react with acetylacetone via cyclocondensation rather than pyrazole formation. The hydrazine group attacks the diketone, forming a triazole ring instead of a pyrazole via keto-enol tautomerization .
  • Mitigation : Control reaction pH (neutral vs. acidic) and temperature (80°C vs. 100°C) to favor desired pathways .

Q. What crystallographic challenges arise in analyzing triazoloquinazolinone derivatives, and how are they resolved?

  • Challenges : Twinning in crystals due to planar fused-ring systems. For example, 2-phenoxy derivatives exhibit pseudo-merohedral twinning, requiring SHELXL for refinement .
  • Solutions : Use Olex2 or PLATON to detect twinning and apply HKLF5 format in SHELXL for data integration .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Derivatives

Reaction TypeReagentsSolventTemp (°C)Yield Range (%)Reference
Copper-catalyzed cascadeCs₂CO₃, CuI, H₂OH₂O10060–85
N-AlkylationNaH, Cl–RDMF80–10035–65
Phenoxy substitutionDiphenyl N-cyano-dithioimidocarbonateEtOHRT65–75

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueKey DataApplication Example
X-ray diffractionHydrogen bonding parameters (N–H···O)Confirming dimerization in 2-phenoxy derivatives
¹H NMRNH proton integrationVerifying unreacted hydrazine groups
LC-MSMolecular ion peaksDetecting side products in alkylation reactions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.